3-(4-Chlorophenyl)-2-oxopropanoic acid
Overview
Description
3-(4-Chlorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H7ClO3. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a chlorine atom at the para position and a keto group at the alpha position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with a suitable ketene acetal in the presence of a base such as pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere. This reaction typically yields the desired product in moderate to good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-(4-Chlorophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted phenylpropanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the keto and chloro groups can influence its binding affinity and specificity towards these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-2-oxopropanoic acid: Similar structure with a fluorine atom instead of chlorine.
3-(4-Bromophenyl)-2-oxopropanoic acid: Similar structure with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-2-oxopropanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-2-oxopropanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chloro group can enhance its electrophilic nature, making it more reactive in certain substitution reactions and potentially altering its interaction with biological targets.
Biological Activity
3-(4-Chlorophenyl)-2-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound, also known as 4-chlorobenzoylacetate, has the following chemical structure:
- Molecular Formula : CHClO
- Molecular Weight : 216.63 g/mol
The compound features a chlorophenyl group attached to a keto acid moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. Studies have shown that compounds structurally related to it can inhibit the growth of various microbial strains. For instance:
- Antibacterial Activity : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- Antifungal Activity : It also shows antifungal effects, particularly against Candida albicans, with MIC values indicating moderate efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various contexts. Research suggests that it may inhibit certain inflammatory pathways, although specific mechanisms remain under investigation. For example, derivatives of this compound have been studied for their ability to modulate arachidonic acid levels in inflammatory cells, hinting at a possible role in reducing inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications in the chlorophenyl group can significantly affect biological activity. For instance:
- Electron-Withdrawing Groups : Substituents like chlorine enhance antimicrobial properties by increasing lipophilicity and improving interaction with microbial membranes .
- Positioning of Substituents : The position of substituents on the aromatic ring plays a critical role; para substitutions generally yield better activity compared to ortho or meta placements .
Case Studies and Research Findings
- In Vitro Studies : A study investigating various derivatives of this compound found that certain modifications led to enhanced antibacterial activity against Bacillus subtilis and E. coli. The most effective derivative had a MIC value significantly lower than that of the parent compound .
- Mechanistic Insights : Another research effort focused on the mechanism of action, revealing that the compound may disrupt bacterial cell wall synthesis, leading to cell lysis. This was evidenced by increased permeability in bacterial membranes upon treatment with the compound .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | CAS Number | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |
---|---|---|---|
Ethyl 3-(4-bromophenyl)-2-oxopropanoate | 38747-00-1 | 64 | 128 |
Ethyl 3-(4-fluorophenyl)-2-oxopropanoate | - | 32 | 256 |
Ethyl (2-chlorobenzoyl)acetate | 19112-35-7 | 128 | 512 |
This table illustrates how variations in substituents affect both antibacterial and antifungal activities.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-oxopropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYUGTMBOLOQTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3617-01-4 | |
Record name | 3-(4-chlorophenyl)-2-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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